molecular formula C17H21ClN4O2 B4652269 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide

Cat. No.: B4652269
M. Wt: 348.8 g/mol
InChI Key: ZQARAEZPQYAUNY-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, an acetamide linkage, and a morpholine-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Acetamide Formation: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Morpholine Substitution: The final step involves the substitution of the phenyl ring with morpholine. This is achieved by reacting the intermediate product with 4-morpholin-4-ylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized pyrazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-phenylacetamide: Lacks the morpholine substitution on the phenyl ring.

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-piperidin-4-ylphenyl)acetamide: Contains a piperidine ring instead of morpholine.

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylbenzyl)acetamide: Has a benzyl group instead of a phenyl ring.

Uniqueness

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide is unique due to the presence of both the morpholine-substituted phenyl ring and the chloro-methyl substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-12-17(18)13(2)22(20-12)11-16(23)19-14-3-5-15(6-4-14)21-7-9-24-10-8-21/h3-6H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARAEZPQYAUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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